molecular formula C8H8ClN5O2S B13713111 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

Cat. No.: B13713111
M. Wt: 273.70 g/mol
InChI Key: RGNQRJOCGKIULI-UHFFFAOYSA-N
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Description

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea is a complex organic compound that features a thiourea backbone with an amino(nitramido)methylidene group and a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the nitramido group to an amino group, potentially changing the compound’s reactivity.

    Substitution: The 4-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Its unique structure may offer therapeutic potential, leading to research into its use as a pharmaceutical agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s chemical structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiourea derivatives with different substituents on the phenyl ring or variations in the amino(nitramido)methylidene group. Examples include:

  • 1-[Amino(nitramido)methylidene]-3-phenylthiourea
  • 1-[Amino(nitramido)methylidene]-3-(4-methylphenyl)thiourea

Uniqueness

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C8H8ClN5O2S

Molecular Weight

273.70 g/mol

IUPAC Name

1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17)

InChI Key

RGNQRJOCGKIULI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl

Origin of Product

United States

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